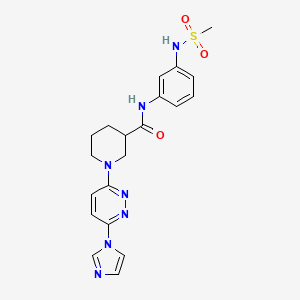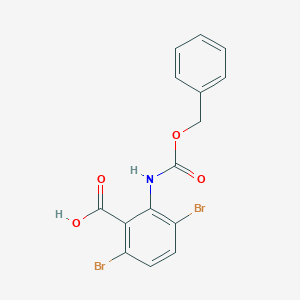![molecular formula C23H20N4O3S B2815135 4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide CAS No. 325988-43-0](/img/structure/B2815135.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BCS-1, and it has been synthesized using different methods.
Scientific Research Applications
PET Imaging Agents
Research into carbon-11 labeled naphthalene-sulfonamides, including compounds structurally related to "4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide," has been conducted for the development of new positron emission tomography (PET) imaging agents. These agents target the human CCR8 receptor, indicating potential applications in medical imaging and diagnostics (Wang et al., 2008).
Fluoride Ion Sensing
Naphthalene derivatives have been synthesized for the colorimetric sensing of fluoride ions. The detection mechanism is based on a deprotonation-enhanced intramolecular charge transfer, suggesting uses in environmental monitoring and analytical chemistry (Younes et al., 2020).
Anticancer Research
Compounds featuring naphthalene sulfonamide moieties have been evaluated for their anticancer properties. The synthesis and biological evaluation of phenylaminosulfanyl-naphthoquinone derivatives demonstrate potent cytotoxic activities against various human cancer cell lines, highlighting the potential for therapeutic applications (Ravichandiran et al., 2019).
Photosensitive Materials
Research into photosensitive materials incorporating naphthalene derivatives for use in photolithography processes has been conducted. These studies involve the development of positive-type photosensitive polyamides, indicating applications in semiconductor manufacturing and material science (Xiao et al., 2006).
properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c24-14-4-16-27(17-5-15-25)31(29,30)20-12-10-19(11-13-20)23(28)26-22-9-3-7-18-6-1-2-8-21(18)22/h1-3,6-13H,4-5,16-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPIBYGCMWVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B2815053.png)

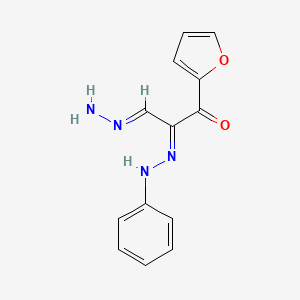
![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2815057.png)
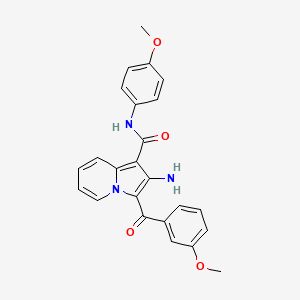
![4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide](/img/structure/B2815060.png)
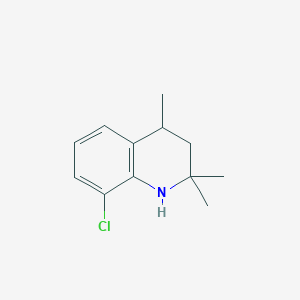
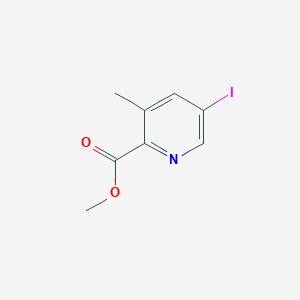
![3-(3-Oxo-2-benzo[f][1]benzopyranyl)-1-phenyl-4-pyrazolecarboxaldehyde](/img/structure/B2815068.png)


